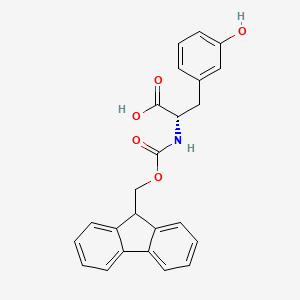

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid

CAS No.: 178432-48-9

Cat. No.: VC7906965

Molecular Formula: C24H21NO5

Molecular Weight: 403.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 178432-48-9 |

|---|---|

| Molecular Formula | C24H21NO5 |

| Molecular Weight | 403.4 g/mol |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-hydroxyphenyl)propanoic acid |

| Standard InChI | InChI=1S/C24H21NO5/c26-16-7-5-6-15(12-16)13-22(23(27)28)25-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)/t22-/m0/s1 |

| Standard InChI Key | QTAKQPPYEQCJTJ-QFIPXVFZSA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)O)C(=O)O |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)O)C(=O)O |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)O)C(=O)O |

Introduction

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid is a complex organic compound that incorporates a fluorenyl group, a hydroxyphenyl group, and a carbonyl-protected amino group. This compound is often used in peptide synthesis due to its protective group, which is crucial for controlling the reactivity of amino acids during peptide formation.

Synthesis and Applications

This compound is synthesized using standard peptide chemistry techniques, where the Fmoc group is used to protect the amino group during the synthesis process. The Fmoc group can be easily removed under mild conditions, typically using piperidine, allowing for the controlled exposure of the amino group for further reactions.

Applications

-

Peptide Synthesis: The primary application of this compound is in the synthesis of peptides, where the Fmoc group serves as a temporary protector of the amino group.

-

Biological Studies: The incorporation of a hydroxyphenyl group may confer specific biological properties, such as antioxidant activity or interaction with biological targets.

Physical and Chemical Data

| Property | Value |

|---|---|

| Molecular Formula | C24H21NO5 |

| Molecular Weight | 403.4 g/mol |

| CAS Number | 501015-32-3 |

| Synonyms | (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid, Fmoc-(S)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid |

| IUPAC Name | (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-hydroxyphenyl)propanoic acid |

Preparation of Stock Solutions

For experimental use, stock solutions of this compound can be prepared by dissolving it in appropriate solvents like DMSO. The concentration of the stock solution can be adjusted based on the experimental requirements.

| Weight of Compound | Volume for 1 mM Solution | Volume for 5 mM Solution | Volume for 10 mM Solution |

|---|---|---|---|

| 1 mg | 2.4787 mL | 0.4957 mL | 0.2479 mL |

| 5 mg | 12.3937 mL | 2.4787 mL | 1.2394 mL |

| 10 mg | 24.7874 mL | 4.9575 mL | 2.4787 mL |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume